REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH:10]([F:12])[F:11])[NH2:5].CCN(C(C)C)C(C)C.Br[C:23]1[N:28]=[CH:27][C:26]([Br:29])=[CH:25][N:24]=1>C(O)CCC>[Br:29][C:26]1[CH:25]=[N:24][C:23]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([O:9][CH:10]([F:11])[F:12])=[C:2]([Cl:1])[CH:3]=2)=[N:28][CH:27]=1
|
Name
|
|
Quantity
|
0.814 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1OC(F)F
|
Name
|
|
Quantity
|
2.203 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=N1)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 120° C. for 12 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel using 3% ethyl acetate in petroleum ether
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)NC1=CC(=C(C=C1)OC(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |